HBpep-SP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

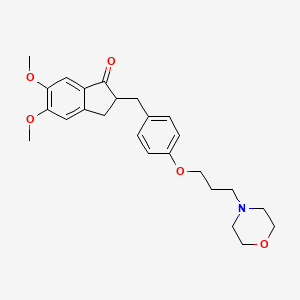

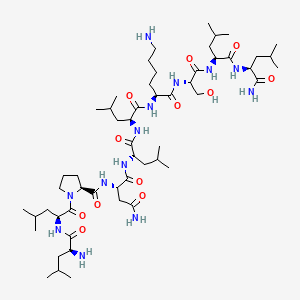

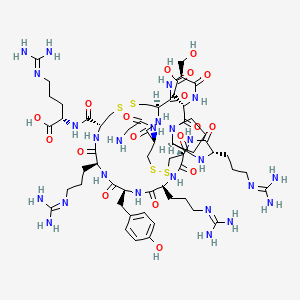

HBpep-SP is a phase-separating peptide derived from histidine-rich beak proteins. It is designed to self-assemble into coacervate microdroplets, which are promising intracellular delivery vehicles for macromolecular therapeutics. The modular design of this compound includes a consensus pentapeptide sequence GHGXY, where X is a variable residue .

Preparation Methods

Synthetic Routes and Reaction Conditions

HBpep-SP is synthesized by manipulating the sequence of phase-separating peptides to achieve desired properties. The peptide is characterized by a modular design, and specific amino acid alterations can modulate the viscoelastic properties of the resulting coacervate microdroplets .

Industrial Production Methods

The industrial production of this compound involves the synthesis of the peptide sequence followed by the assembly of coacervate microdroplets through pH-induced liquid-liquid phase separation. This method is simple, safe, and versatile, capable of delivering a broad spectrum of macromolecular therapeutics into cells .

Chemical Reactions Analysis

Types of Reactions

HBpep-SP undergoes various chemical reactions, including:

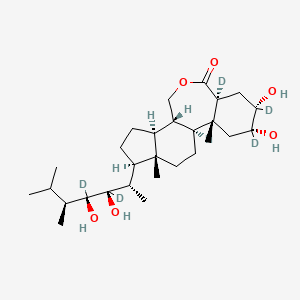

Oxidation and Reduction: The peptide contains a disulfide bond-containing self-immolative moiety that triggers disassembly of the coacervates under reducing conditions found in the cell.

Common Reagents and Conditions

Reducing Agents: Endogenous glutathione within the cytosol is used to trigger the disassembly of the coacervates.

pH Conditions: The assembly of coacervate microdroplets is induced by pH changes.

Major Products Formed

The major products formed from these reactions include the disassembled peptide and the released therapeutic cargo, such as proteins, peptides, or nucleic acids .

Scientific Research Applications

HBpep-SP has a wide range of scientific research applications, including:

Mechanism of Action

HBpep-SP exerts its effects through the formation of coacervate microdroplets via liquid-liquid phase separation. These microdroplets can encapsulate therapeutic cargo and release it upon entering the cytosol. The redox-responsive property of the peptide, conferred by the disulfide bond-containing self-immolative moiety, triggers the disassembly of the coacervates under reducing conditions . The peptide’s interaction with cellular membranes and its ability to modulate the kinetics of intracellular cargo release are key aspects of its mechanism of action .

Comparison with Similar Compounds

HBpep-SP is unique due to its modular design and redox-responsive property. Similar compounds include:

This compound stands out due to its ability to precisely program the material properties of coacervate microdroplets and achieve tunable cellular uptake and release kinetics depending on the cargo modality .

Properties

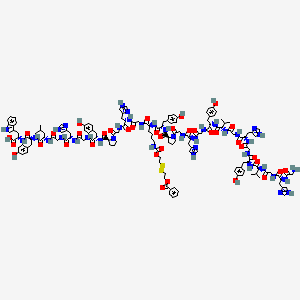

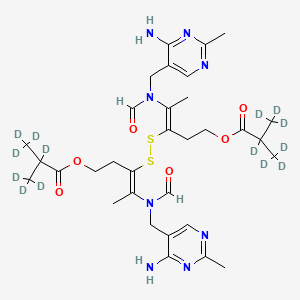

Molecular Formula |

C150H189N39O37S2 |

|---|---|

Molecular Weight |

3194.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[2-(2-benzoyloxyethyldisulfanyl)ethoxycarbonylamino]hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C150H189N39O37S2/c1-83(2)50-106(141(214)180-110(54-89-29-39-101(193)40-30-89)143(216)185-117(148(221)222)56-92-63-158-104-19-11-10-18-103(92)104)174-121(196)70-163-137(210)113(58-94-65-153-79-169-94)175-123(198)71-160-133(206)107(51-86-23-33-98(190)34-24-86)181-144(217)118-21-14-44-188(118)128(203)76-166-139(212)115(60-96-67-155-81-171-96)177-122(197)69-159-132(205)105(20-12-13-43-157-150(224)226-47-49-228-227-48-46-225-149(223)91-16-8-7-9-17-91)179-142(215)111(55-90-31-41-102(194)42-32-90)182-145(218)119-22-15-45-189(119)129(204)77-167-140(213)116(61-97-68-156-82-172-97)178-125(200)73-162-135(208)109(53-88-27-37-100(192)38-28-88)184-147(220)131(85(5)6)187-127(202)75-165-138(211)114(59-95-66-154-80-170-95)176-124(199)72-161-134(207)108(52-87-25-35-99(191)36-26-87)183-146(219)130(84(3)4)186-126(201)74-164-136(209)112(173-120(195)62-151)57-93-64-152-78-168-93/h7-11,16-19,23-42,63-68,78-85,105-119,130-131,158,190-194H,12-15,20-22,43-62,69-77,151H2,1-6H3,(H,152,168)(H,153,169)(H,154,170)(H,155,171)(H,156,172)(H,157,224)(H,159,205)(H,160,206)(H,161,207)(H,162,208)(H,163,210)(H,164,209)(H,165,211)(H,166,212)(H,167,213)(H,173,195)(H,174,196)(H,175,198)(H,176,199)(H,177,197)(H,178,200)(H,179,215)(H,180,214)(H,181,217)(H,182,218)(H,183,219)(H,184,220)(H,185,216)(H,186,201)(H,187,202)(H,221,222)/t105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,130-,131-/m0/s1 |

InChI Key |

FQRRWXJGJIHRPD-PTTXPSDTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC7=CNC=N7)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OCCSSCCOC(=O)C8=CC=CC=C8)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC7=CNC=N7)NC(=O)CNC(=O)C(CCCCNC(=O)OCCSSCCOC(=O)C8=CC=CC=C8)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

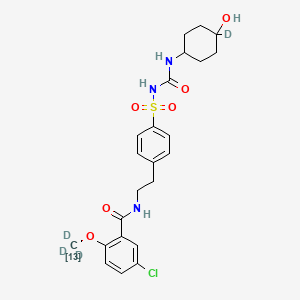

![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

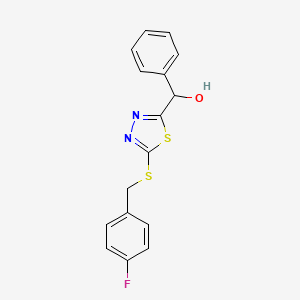

![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)